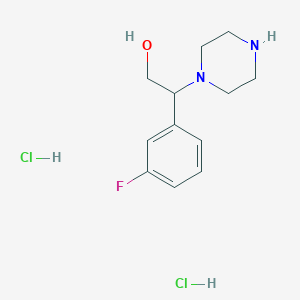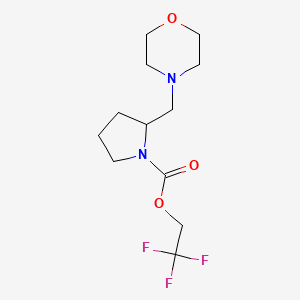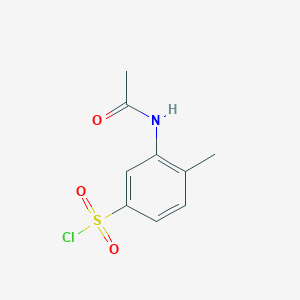![molecular formula C7H5N3O2 B1442997 7H-Pyrrolo[2,3-D]pyrimidine-4-carboxylic acid CAS No. 1005206-17-6](/img/structure/B1442997.png)
7H-Pyrrolo[2,3-D]pyrimidine-4-carboxylic acid
概要
説明
7H-Pyrrolo[2,3-D]pyrimidine-4-carboxylic acid is a heterocyclic compound that features a fused pyrrole and pyrimidine ring system.
作用機序
Target of Action
Similar compounds in the pyrrolopyrimidine class have been reported to inhibit kinases , which are proteins that modify other proteins by chemically adding phosphate groups to them.
Mode of Action
Kinase inhibitors typically work by binding to the kinase’s active site, preventing it from attaching to its substrate and carrying out its function .
Biochemical Pathways
Kinase inhibitors generally affect signal transduction pathways, which are critical for cellular communication and response to external stimuli .
Result of Action
Kinase inhibitors, in general, can disrupt cell signaling pathways, potentially leading to a variety of effects such as slowed cell growth or induced cell death .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially affect the stability and activity of many chemical compounds .
生化学分析
Biochemical Properties
7H-Pyrrolo[2,3-D]pyrimidine-4-carboxylic acid plays a crucial role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of certain kinases, such as Janus kinase (JAK), which are involved in cell signaling pathways . This inhibition occurs through competitive binding at the active site of the enzyme, preventing substrate access and subsequent phosphorylation events. Additionally, this compound can interact with nucleic acids, potentially affecting processes like DNA replication and transcription .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving JAK-STAT signaling . By inhibiting JAK, this compound can alter gene expression patterns and impact cellular metabolism. In cancer cells, this compound has demonstrated the ability to induce apoptosis, thereby reducing cell proliferation . Furthermore, it can modulate immune responses by affecting cytokine production and signaling .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of target enzymes, such as JAK, through hydrogen bonding and hydrophobic interactions . This binding inhibits the enzyme’s activity, leading to downstream effects on cell signaling and gene expression. Additionally, the compound can intercalate into DNA, disrupting the normal function of nucleic acids and affecting processes like replication and transcription . These interactions highlight the compound’s potential as a therapeutic agent in diseases involving dysregulated kinase activity and abnormal cell proliferation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time points. The compound exhibits stability under normal laboratory conditions but may degrade in the presence of strong acids or bases . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of target enzymes and prolonged effects on cellular functions . These findings underscore the importance of proper storage and handling to maintain the compound’s efficacy in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit target enzymes without causing significant toxicity . At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the need for careful dosage optimization to balance therapeutic efficacy with potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II reactions . Enzymes such as cytochrome P450 oxidases play a key role in its biotransformation, leading to the formation of various metabolites . These metabolites can further interact with cellular targets, contributing to the compound’s overall biological activity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . Transporters such as organic anion-transporting polypeptides (OATPs) facilitate its uptake into cells . Once inside the cell, the compound can accumulate in specific compartments, influencing its localization and activity .
Subcellular Localization
The subcellular localization of this compound is critical for its function. It has been found to localize in the nucleus, where it can interact with DNA and nuclear proteins . This localization is mediated by specific targeting signals and post-translational modifications that direct the compound to its site of action . Understanding these localization mechanisms is essential for elucidating the compound’s role in cellular processes and its potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7H-Pyrrolo[2,3-D]pyrimidine-4-carboxylic acid typically involves multiple steps. One common method starts with dimethyl malonate, which undergoes a series of reactions including cyclization and functional group transformations to yield the target compound . Another method involves the use of ethyl cyanoacetate or isoxazole as starting materials, which are converted through intermediate steps to the desired product .
Industrial Production Methods: Industrial production of this compound often employs optimized synthetic routes to maximize yield and purity. The process may involve the use of high-throughput techniques and automated systems to ensure consistency and efficiency .
化学反応の分析
Types of Reactions: 7H-Pyrrolo[2,3-D]pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and various nucleophiles are employed under conditions that favor substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups .
科学的研究の応用
7H-Pyrrolo[2,3-D]pyrimidine-4-carboxylic acid has a broad range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of pharmaceuticals and other fine chemicals.
類似化合物との比較
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: This compound shares a similar core structure but includes a chlorine atom at the 4-position.
7-Alkyl-4-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acids: These derivatives have modifications at the 7-position, which can alter their biological activity.
Uniqueness: 7H-Pyrrolo[2,3-D]pyrimidine-4-carboxylic acid is unique due to its specific structural features that allow for versatile chemical modifications. This versatility makes it a valuable scaffold in drug discovery and development, particularly for designing kinase inhibitors with high specificity and potency .
特性
IUPAC Name |
7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)5-4-1-2-8-6(4)10-3-9-5/h1-3H,(H,11,12)(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSVBAOOXLRAOLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=NC(=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90725513 | |
| Record name | 7H-Pyrrolo[2,3-d]pyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90725513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1005206-17-6 | |
| Record name | 7H-Pyrrolo[2,3-d]pyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90725513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









amine hydrochloride](/img/structure/B1442928.png)






